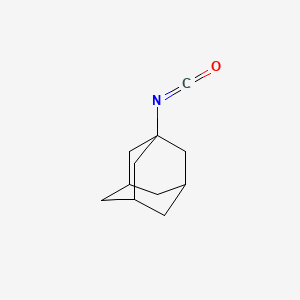

1-Adamantyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHCPGFCIQDXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366127 | |

| Record name | 1-isocyanatoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-25-0 | |

| Record name | 1-isocyanatoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Adamantyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a unique organic compound featuring a highly reactive isocyanate functional group attached to a rigid, three-dimensional adamantane (B196018) cage. Its chemical formula is C₁₁H₁₅NO.[1][2][3] This structure imparts a combination of high lipophilicity, metabolic stability, and predictable reactivity, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[1][4] Appearing as a white crystalline powder, it serves as a versatile precursor for a wide range of derivatives, most notably in the development of enzyme inhibitors and the functionalization of nanomaterials.[1][2][5]

Physical and Chemical Properties

The bulky adamantyl group significantly influences the physical properties of the molecule, contributing to its high melting point and solubility profile.[1]

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅NO | [1][2][3] |

| Molecular Weight | 177.24 g/mol | [3][6][7] |

| CAS Number | 4411-25-0 | [2][3] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 144-146 °C | [4][6][8] |

| Boiling Point | 247.1 °C (at 760 mmHg) | [ ] |

| Density | 1.03 - 1.34 g/cm³ | [1] |

| Solubility | Limited solubility in water; Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are dominated by the adamantane cage and the isocyanate functional group.

| Spectroscopy | Characteristic Peaks / Signals |

| FT-IR (Infrared) | Strong, characteristic absorption band for the asymmetric stretch of the isocyanate (-N=C=O) group, typically appearing in the range of 2240-2280 cm⁻¹ .[9] Additional peaks corresponding to C-H stretching and bending of the adamantane cage are also present. |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the protons of the adamantane cage. Due to the molecule's symmetry, three distinct signals are expected: a broad singlet for the 6 equivalent CH (bridgehead) protons, a broad singlet for the 6 equivalent CH₂ (methylene) protons adjacent to the isocyanate-bearing carbon, and another broad singlet for the 3 remaining CH₂ protons. Typical chemical shifts for adamantane protons are in the range of 1.7-2.1 ppm . |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the isocyanate carbon. The isocyanate carbon (-N=C =O) typically appears in the range of 120-130 ppm . The adamantane carbons will have characteristic shifts: the quaternary carbon attached to the isocyanate group, the bridgehead (CH) carbons, and the methylene (B1212753) (CH₂) carbons. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight. |

Reactivity and Key Reactions

The chemistry of this compound is dominated by the electrophilic nature of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The bulky adamantyl moiety introduces significant steric hindrance, which can influence reaction rates and selectivity compared to less hindered isocyanates.[1]

Nucleophilic Addition Reactions

This is the most common reaction pathway for isocyanates. Nucleophiles such as amines, alcohols, and thiols react readily to form stable urea (B33335), carbamate, and thiocarbamate linkages, respectively.[1]

Caption: General nucleophilic addition reactions of this compound.

Synthesis of Urea Derivatives for Drug Development

A primary application of this compound is in the synthesis of potent enzyme inhibitors. For example, it is a key reagent in the preparation of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. The reaction with various amines yields a library of urea-based drug candidates.[6][7]

Caption: Workflow for synthesizing sEH inhibitors from this compound.

Experimental Protocols

Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for synthesizing isocyanates from carboxylic acids. The process involves the conversion of a carboxylic acid to an acyl azide (B81097), which then rearranges upon heating to the isocyanate with the loss of nitrogen gas.[4][10][11] A one-pot procedure is often favored to avoid the isolation of the potentially explosive acyl azide intermediate.[2]

Caption: Synthetic pathway for this compound via Curtius Rearrangement.

Detailed Protocol (One-Pot Method):

-

Acid Chloride Formation: Adamantane-1-carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., toluene). Thionyl chloride (SOCl₂) is added, and the mixture is heated to reflux until the evolution of HCl gas ceases, indicating the formation of adamantoyl chloride. The reaction is performed under an inert atmosphere.[2]

-

Azide Formation and Rearrangement: The reaction mixture containing the crude acid chloride is cooled. A solution or suspension of sodium azide (NaN₃) in a suitable solvent (e.g., boiling toluene) is prepared in a separate flask. The acid chloride solution is then added cautiously to the sodium azide mixture.[2]

-

Reaction Progression: The reaction is maintained at reflux. The acyl azide forms in situ and immediately undergoes thermal rearrangement to this compound, evolving nitrogen gas. The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[2]

-

Work-up and Purification: Once the reaction is complete, the mixture is cooled and filtered to remove any inorganic salts. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from n-hexane or by sublimation to yield pure this compound as a white solid.[5]

Synthesis of a Urea Derivative: 4-(3-adamantan-1-yl-ureido)butyric acid

This protocol exemplifies the reaction of this compound with an amine to form a urea derivative.

Detailed Protocol:

-

Reactant Preparation: In a reaction vessel, 4-aminobutanoic acid is dissolved or suspended in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[7]

-

Isocyanate Addition: this compound, dissolved in a minimal amount of the same solvent, is added dropwise to the amine solution at room temperature with stirring.

-

Reaction: The reaction is typically stirred at room temperature for several hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum of an aliquot.

-

Isolation: The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent (like diethyl ether or hexane) to remove any unreacted starting material, and then dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.

Applications in Research and Development

-

Pharmaceuticals: Serves as a crucial scaffold for developing inhibitors of enzymes like soluble epoxide hydrolase (sEH) and for creating anti-tuberculosis agents. The adamantane cage enhances lipophilicity and metabolic stability, improving the pharmacokinetic profile of drug candidates.[4][7]

-

Nanotechnology: Used to functionalize the surface of nanoparticles via thiol-isocyanate "click" reactions. This modification alters the surface properties of the nanomaterials, impacting factors like biocompatibility and cellular uptake for applications in drug delivery.[1]

-

Organic Synthesis: Acts as a versatile intermediate for introducing the bulky and lipophilic adamantyl group into more complex molecules.[1]

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Category | Description | GHS Pictograms |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4). | GHS07 (Exclamation Mark) |

| Skin/Eye Irritation | Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2). | GHS07 (Exclamation Mark) |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). May cause an allergic skin reaction (Skin Sens. 1). | GHS08 (Health Hazard) |

| Target Organ Toxicity | May cause respiratory irritation (STOT SE 3). | GHS07 (Exclamation Mark) |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, and a dust mask or respirator are required. |

Purification

For high-purity applications, this compound can be purified by recrystallization from n-hexane followed by sublimation .[5]

References

- 1. This compound(4411-25-0) 1H NMR spectrum [chemicalbook.com]

- 2. comporgchem.com [comporgchem.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 1-アダマンチルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 314360050 [thermofisher.com]

- 7. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to 1-Adamantyl Isocyanate (CAS Number 4411-25-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Adamantyl isocyanate (CAS: 4411-25-0), a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity. A significant focus is placed on its application in the development of therapeutic agents, particularly as a precursor for potent enzyme inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside visualizations of relevant biological pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a white, crystalline powder at room temperature.[1] Its rigid, cage-like adamantane (B196018) structure imparts unique properties such as high thermal stability and lipophilicity. These characteristics are highly desirable in drug design, as they can enhance metabolic stability and facilitate passage through biological membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4411-25-0 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₅NO | [1][2][3][4][5] |

| Molecular Weight | 177.24 g/mol | [1][3] |

| Appearance | White to off-white powder or crystals | [1][2][4][5] |

| Melting Point | 144-146 °C | [3] |

| Solubility | Soluble in organic solvents such as acetone (B3395972), dichloromethane (B109758), and ethyl acetate.[1] | [1] |

| Purity | >97% (GC) | [2][3] |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Interpretations | Reference(s) |

| ¹H NMR | The highly symmetrical adamantane cage results in a simplified spectrum with broad singlets. Bridgehead protons (CH) appear around 2.0 ppm, while the methylene (B1212753) protons (CH₂) are observed between 1.5-1.8 ppm. | [1][6] |

| ¹³C NMR | The isocyanate carbon (N=C=O) gives a characteristic signal around 120-130 ppm. The quaternary carbon of the adamantane cage attached to the isocyanate group resonates at approximately 51-53 ppm. | [1][7][8] |

| FTIR | A strong, sharp absorption band characteristic of the antisymmetric stretching vibration of the isocyanate group (N=C=O) is observed in the region of 2250-2285 cm⁻¹. C-H stretching vibrations of the adamantane framework are seen around 2900-3000 cm⁻¹. | [1] |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. | [9] |

Synthesis and Reactivity

Synthesis of this compound

This compound is commonly synthesized from 1-adamantanecarboxylic acid via the Curtius rearrangement.[10][11][12][13] This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas.[11][12][13]

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement (Generalized)

-

Acid Chloride Formation: 1-Adamantanecarboxylic acid is converted to its corresponding acid chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane or toluene. The reaction is usually performed at room temperature and may be gently heated to ensure completion. The excess reagent and solvent are removed under reduced pressure.

-

Acyl Azide Formation and Rearrangement: The crude acid chloride is dissolved in a suitable solvent (e.g., acetone or toluene). Sodium azide (NaN₃) is then added portion-wise at a controlled temperature (often 0 °C) to form the acyl azide. The reaction mixture is then carefully heated. As the temperature rises, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to form this compound.[10][11]

-

Work-up and Purification: After the reaction is complete (as monitored by techniques like IR spectroscopy, observing the disappearance of the acyl azide peak and the appearance of the isocyanate peak), the reaction mixture is cooled. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like hexane.[14]

Reactivity and Key Reactions

The isocyanate group of this compound is highly electrophilic and readily reacts with nucleophiles. Its most significant reaction in the context of drug development is with primary and secondary amines to form stable 1,3-disubstituted ureas.[15][16][17][18][19][20]

Experimental Protocol: Synthesis of 1-Adamantyl-3-substituted Ureas (Generalized)

-

Reaction Setup: this compound is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: The desired primary or secondary amine (1.0 to 1.2 equivalents) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge any acidic protons.[16]

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove any salts and unreacted starting materials. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude urea derivative is then purified by recrystallization or column chromatography.[15][17]

Applications in Drug Development

The lipophilic and rigid adamantyl moiety is a valuable pharmacophore that can improve the pharmacokinetic properties of drug candidates. This compound serves as a crucial starting material for the synthesis of various biologically active molecules.

Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for hypertension and inflammatory diseases. Many potent sEH inhibitors are 1-adamantyl-3-substituted ureas.[20]

Anti-Tuberculosis Agents

Derivatives of this compound, specifically 1-adamantyl-3-heteroaryl ureas, have shown promising activity against Mycobacterium tuberculosis.[16] These compounds have been found to target the MmpL3 transporter, a protein essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[16] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural and physicochemical properties make it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its applications in drug discovery. The provided protocols and diagrams serve as a foundation for further exploration and innovation in the field.

References

- 1. Buy this compound | 4411-25-0 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-アダマンチルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. イソシアン酸1-アダマンチル | this compound | 4411-25-0 | 東京化成工業株式会社 [tcichemicals.com]

- 6. This compound(4411-25-0) 1H NMR [m.chemicalbook.com]

- 7. 1-ADAMANTYL ISOTHIOCYANATE(4411-26-1) 13C NMR spectrum [chemicalbook.com]

- 8. kbfi.ee [kbfi.ee]

- 9. 1-Adamantyl isocyanide | C11H15N | CID 140885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. This compound | 4411-25-0 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Adamantyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Adamantyl Isocyanate, a key building block in synthetic and medicinal chemistry. Its unique, rigid, and lipophilic adamantane (B196018) cage makes it a valuable synthon for developing complex molecules, particularly in the field of drug discovery. This document details its core physicochemical properties, provides established experimental protocols for its synthesis and application, and illustrates its primary reaction pathways and role in drug development.

Core Physicochemical and Structural Data

This compound is a white, crystalline solid at room temperature.[1][2][3] Its high melting point compared to other isocyanates is a direct result of the strong intermolecular forces imparted by the rigid adamantane structure.[1] All essential quantitative data for this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 177.24 - 177.25 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NO | [1][2][3][5] |

| CAS Number | 4411-25-0 | [1][2][3][5] |

| Melting Point | 144-146 °C (lit.) | [1][2][6] |

| IUPAC Name | 1-isocyanatoadamantane | [1][5] |

| Appearance | White to almost white powder/crystal | [3][5] |

| Purity (Typical) | >97.5% (GC) | [3][5] |

| SMILES | O=C=NC12CC3CC(CC(C3)C1)C2 | [1][2][5] |

| InChI Key | VBHCPGFCIQDXGZ-UHFFFAOYSA-N | [1][5] |

Key Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key derivative are provided below. These protocols are foundational for researchers working with this compound.

Protocol 1: Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement is a standard and effective method for synthesizing this compound from adamantanecarboxylic acid.[7][8][9] The process involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to the isocyanate.[8] An efficient one-step variation proceeds without the isolation of the potentially explosive acyl azide intermediate.[7]

Materials:

-

Adamantane-1-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene (B28343)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Methodology:

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve adamantane-1-carboxylic acid in an excess of thionyl chloride.

-

Reflux the mixture gently for 2-3 hours until the evolution of HCl gas ceases. The completion of this step yields adamantane-1-carbonyl chloride.

-

Remove the excess thionyl chloride under reduced pressure. The crude acyl chloride can be used directly in the next step.

-

Azide Formation and Rearrangement: In a separate flask equipped with a reflux condenser, suspend sodium azide in anhydrous toluene.

-

Heat the toluene/sodium azide suspension to reflux.

-

Slowly add a solution of the adamantane-1-carbonyl chloride (from step 3) in anhydrous toluene to the refluxing suspension.

-

The acyl chloride reacts with sodium azide to form the acyl azide intermediate, which simultaneously undergoes thermal rearrangement (the Curtius rearrangement) to this compound with the evolution of nitrogen gas.[7][8]

-

Continue refluxing for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

-

Workup and Purification: Cool the reaction mixture to room temperature and filter to remove sodium chloride and any unreacted sodium azide.

-

Remove the toluene from the filtrate under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from a suitable solvent like n-hexane, followed by sublimation to achieve high purity.[1]

Protocol 2: Synthesis of a Urea (B33335) Derivative - 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA)

This compound is a crucial reagent for synthesizing a class of potent soluble epoxide hydrolase (sEH) inhibitors.[10][11] The reaction involves a straightforward nucleophilic addition of an amine to the isocyanate group. This protocol describes a simplified, high-yield synthesis of AUDA, a well-studied sEH inhibitor.[10][12][13]

Materials:

-

This compound

-

12-Aminododecanoic acid

-

1,2-Dichloroethane (anhydrous)

-

Standard laboratory glassware

Methodology:

-

In a clean, dry flask, dissolve 12-aminododecanoic acid in anhydrous 1,2-dichloroethane.

-

Add an equimolar amount of this compound to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction typically proceeds to completion, yielding the desired product, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), as a precipitate.

-

The product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

This method has been reported to provide AUDA in 95–100% yield.[10] Note: Performing this reaction in solvents like DMF or THF can lead to the formation of 1,3-diadamantylurea as a significant by-product.[10]

Visualized Workflows and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic and reaction pathways involving this compound.

Caption: Synthetic pathway for this compound.

Caption: Nucleophilic addition reactions of this compound.

Caption: Logical flow of sEH inhibition via adamantyl urea derivatives.

References

- 1. Buy this compound | 4411-25-0 [smolecule.com]

- 2. 1-アダマンチルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | 4411-25-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of bioavailable derivatives of 12-(3-adamantan-1-yl-ureido) dodecanoic acid, a potent inhibitor of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An epoxide hydrolase inhibitor, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), reduces ischemic cerebral infarct size in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Soluble epoxide hydrolase inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, represses human aortic smooth muscle cell proliferation and migration by regulating cell death pathways via the mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Adamantyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-Adamantyl isocyanate, a key intermediate in the development of various pharmaceuticals and functional materials. The bulky, lipophilic adamantyl cage imparts unique properties to molecules, making this isocyanate a valuable building block. This document details common synthetic methodologies, including the Curtius rearrangement, Hofmann rearrangement, and phosgenation of 1-adamantylamine, presenting quantitative data, detailed experimental protocols, and process visualizations.

Core Synthesis Methodologies

Several reliable methods exist for the preparation of this compound. The choice of method often depends on the available starting materials, scale, and safety considerations, particularly concerning the use of hazardous reagents like phosgene (B1210022) or azides. The primary synthetic pathways originate from 1-adamantanecarboxylic acid, 1-adamantanecarboxamide (B26532), or 1-adamantylamine.

Caption: Overview of the main synthetic routes to this compound.

Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates.[1] The reaction proceeds through an acyl azide intermediate, which, upon heating, undergoes a concerted rearrangement with the loss of nitrogen gas to form the isocyanate.[2] This method avoids the use of highly toxic phosgene and is tolerant of a wide range of functional groups.

Reaction Pathway

The general pathway begins with the activation of 1-adamantanecarboxylic acid, typically by converting it to the corresponding acyl chloride using thionyl chloride (SOCl₂).[3] The acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form 1-adamantanecarbonyl azide.[4] Thermal decomposition of the acyl azide leads to the formation of this compound.[2]

Caption: Mechanism of the Curtius rearrangement from the acyl azide.

Experimental Protocol

A one-step preparation method has been developed for adamantyl-containing isocyanates from the corresponding carboxylic acids via the Curtius reaction.[4]

-

Acid Chloride Formation: To a solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂). The reaction is typically performed at reflux until the evolution of HCl gas ceases. The intermediate acid chloride is often used without isolation.[4]

-

Azide Formation and Rearrangement: The solution of the crude 1-adamantanecarbonyl chloride is added to a suspension of sodium azide (NaN₃) in boiling toluene.[4] The formation of the acyl azide and its subsequent rearrangement to the isocyanate occur simultaneously.[4]

-

Work-up: After the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the acyl azide peak and the appearance of the isocyanate peak), the reaction mixture is filtered to remove sodium chloride. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from n-hexane or by sublimation.[5]

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate.[6] This method is an alternative to the Curtius rearrangement when the corresponding 1-adamantanecarboxamide is readily available.

Reaction Pathway

The reaction involves treating 1-adamantanecarboxamide with bromine and a strong base, such as sodium hydroxide.[7] This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate with the loss of a bromide ion.[6] Under aqueous conditions, the isocyanate is typically hydrolyzed to the corresponding amine (1-adamantylamine), but it can be isolated under anhydrous conditions.[8]

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 4411-25-0 [chemicalbook.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Synthesis of 1-Adamantyl Isocyanate via Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-adamantyl isocyanate, a valuable building block in medicinal chemistry and materials science, utilizing the Curtius rearrangement. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents key quantitative data to facilitate its practical application in a laboratory setting.

Introduction

The adamantane (B196018) cage, a rigid and lipophilic three-dimensional hydrocarbon, is a privileged scaffold in drug discovery. Its incorporation into molecular structures can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability. This compound serves as a key intermediate for the synthesis of a wide array of derivatives, including ureas, carbamates, and other functionalities with potential therapeutic applications.

The Curtius rearrangement is a classic and reliable method for the conversion of carboxylic acids to isocyanates. The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to the corresponding isocyanate with the loss of nitrogen gas. This guide will explore both a traditional multi-step approach and a more streamlined one-pot synthesis for this compound.

Reaction Mechanism and Pathway

The synthesis of this compound via the Curtius rearrangement commences with the conversion of 1-adamantanecarboxylic acid to a more reactive acyl derivative, typically the acyl chloride. This is followed by the introduction of an azide source, usually sodium azide, to form the crucial 1-adamantanecarbonyl azide intermediate. The final step involves the thermal decomposition of the acyl azide, which proceeds through a concerted mechanism to yield this compound and nitrogen gas.

The overall transformation can be depicted as follows:

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Adamantanecarboxylic Acid | C₁₁H₁₆O₂ | 180.25 | 173-175 | - |

| 1-Adamantanecarbonyl Chloride | C₁₁H₁₅ClO | 198.69 | 49-51 | 135-136 @ 10 mmHg |

| 1-Adamantanecarbonyl Azide | C₁₁H₁₅N₃O | 205.26 | Not Isolated | Not Isolated |

| This compound | C₁₁H₁₅NO | 177.24 | 144-146[1] | - |

Experimental Protocols

This section provides detailed experimental procedures for both a multi-step and a one-pot synthesis of this compound.

This traditional approach involves the isolation of the intermediate 1-adamantanecarbonyl chloride.

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-adamantanecarboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) or oxalyl chloride.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 1-adamantanecarbonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 1-Adamantanecarbonyl Azide and In Situ Rearrangement

-

In a separate flask, dissolve sodium azide (NaN₃) (1.1-1.5 eq) in a suitable solvent such as acetone (B3395972) or a biphasic system of acetone and water.

-

Cool the sodium azide solution in an ice bath.

-

Slowly add a solution of 1-adamantanecarbonyl chloride (1.0 eq) in the same solvent to the cooled azide solution with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

-

The resulting acyl azide is typically not isolated due to its explosive nature. The reaction mixture is carefully worked up by extraction with a non-polar solvent (e.g., toluene (B28343) or benzene).

-

The organic layer containing the 1-adamantanecarbonyl azide is then heated to reflux (typically 80-110 °C) to induce the Curtius rearrangement. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Once the gas evolution ceases, the reaction is complete. The solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent such as hexane (B92381) or by sublimation.

This streamlined procedure avoids the isolation of the intermediate acyl chloride and acyl azide, offering a more efficient and safer route. A reported one-step method achieves yields of 83–94%.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place 1-adamantanecarboxylic acid (1.0 eq).

-

Add a suitable solvent such as toluene.

-

Carefully add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the acid chloride.

-

In a separate flask, prepare a suspension of sodium azide (NaN₃) (1.2-1.5 eq) in boiling toluene.

-

Slowly add the solution of 1-adamantanecarbonyl chloride in toluene to the boiling sodium azide suspension. The formation of the acyl azide and its subsequent rearrangement to the isocyanate occur concurrently.

-

Maintain the reflux for an additional 1-2 hours after the addition is complete, until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

The filtrate is then concentrated under reduced pressure to afford the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization.

Caption: Comparative experimental workflows for the synthesis of this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons. The chemical shifts will be in the aliphatic region, typically between 1.5 and 2.1 ppm.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon NMR spectrum will show the characteristic signal for the isocyanate carbon at approximately 120-125 ppm, in addition to the signals for the adamantyl carbons.

Safety Considerations

-

Sodium Azide: Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Acyl Azides: Acyl azides are potentially explosive and should not be isolated unless absolutely necessary. They are sensitive to heat and shock. It is recommended to perform the Curtius rearrangement in situ.

-

Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Handle in a fume hood with appropriate PPE.

-

Isocyanates: Isocyanates are lachrymators and respiratory irritants. Handle in a well-ventilated area.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking these procedures in the laboratory.

References

An In-Depth Technical Guide to 1-Adamantyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a key synthetic intermediate characterized by the linkage of a sterically bulky, rigid, and lipophilic adamantane (B196018) cage to a highly reactive isocyanate functional group. This unique structural combination imparts desirable physicochemical properties to molecules, making it a valuable building block in medicinal chemistry and materials science. Its applications primarily lie in the synthesis of urea (B33335) and carbamate (B1207046) derivatives, which have shown potential as enzyme inhibitors and have been incorporated into various drug discovery programs. This guide provides a comprehensive overview of the structural formula, properties, synthesis, and reactivity of this compound, complete with detailed experimental protocols and data.

Structural Formula and Physicochemical Properties

This compound consists of a tricyclic adamantane core attached to an isocyanate (-N=C=O) group at one of its bridgehead positions. The rigid, cage-like structure of the adamantyl moiety is responsible for its unique properties.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 144-146 °C |

| CAS Number | 4411-25-0 |

| IR Spectrum (cm⁻¹) | Strong, characteristic absorption for the isocyanate group (-N=C=O) is expected around 2270 cm⁻¹. |

| ¹H NMR (CDCl₃, δ ppm) | The adamantyl protons typically appear as broad singlets or multiplets in the range of 1.7-2.1 ppm. |

| ¹³C NMR (CDCl₃, δ ppm) | The isocyanate carbon (-N=C=O) is expected around 125 ppm. The adamantyl carbons show characteristic shifts: C1 (~55-60 ppm), C2 (~40-45 ppm), C3 (~35-40 ppm), and C4 (~28-32 ppm). |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Curtius rearrangement of 1-adamantanecarbonyl azide (B81097), which is generated in situ from 1-adamantanecarboxylic acid.

Experimental Protocol: Synthesis via Curtius Rearrangement

This one-pot procedure allows for the synthesis of this compound from 1-adamantanecarboxylic acid without the isolation of the intermediate acid chloride, with reported yields of 83–94%.[1]

Materials:

-

1-Adamantanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Toluene (B28343) (anhydrous)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

-

Rotary evaporator

Procedure:

-

A solution of 1-adamantanecarboxylic acid in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Thionyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature until the conversion to the acid chloride is complete (monitoring by TLC or IR spectroscopy is recommended).

-

The reaction mixture is cooled to room temperature, and sodium azide is added portion-wise.

-

The mixture is then heated to reflux. At this temperature, the acyl azide is formed and undergoes the Curtius rearrangement to this compound with the evolution of nitrogen gas. The reaction is continued until the acyl azide is completely consumed.

-

After completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The toluene is removed from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by sublimation to afford the pure this compound as a white crystalline solid.

Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbon atom of the isocyanate group, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various derivatives, particularly ureas, which have garnered significant interest in drug discovery.

Synthesis of 1,3-Disubstituted Ureas

This compound readily reacts with primary and secondary amines to form stable 1-adamantyl-3-substituted ureas. These compounds have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH) and for their anti-tuberculosis activity.[2]

Experimental Protocol: Synthesis of 1-(1-Adamantyl)-3-(heteroaryl)urea

This protocol describes a general method for the synthesis of 1-adamantyl-3-heteroaryl ureas, which are of interest for their potential biological activities.[3]

Materials:

-

This compound

-

Substituted heteroarylamine

-

Triethylamine (B128534) (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Column chromatography setup (silica gel)

Procedure:

-

To a solution of the heteroarylamine in anhydrous THF in a round-bottom flask, an equimolar amount of triethylamine is added.

-

This compound (1.0 equivalent) is then added to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 70 °C) and monitored by TLC for the consumption of the starting materials and the formation of the urea product.[3]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 1-(1-adamantyl)-3-(heteroaryl)urea.

-

The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the introduction of the adamantyl moiety into bioactive molecules. Its synthesis via the Curtius rearrangement is efficient, and its reactivity with nucleophiles, especially amines, provides straightforward access to a diverse range of urea derivatives with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in drug discovery and development who are interested in leveraging the unique properties of the adamantane scaffold.

References

- 1. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 1-Adamantyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a unique bifunctional molecule characterized by a rigid, three-dimensional adamantane (B196018) cage structure attached to a highly reactive isocyanate group. This combination of a bulky, lipophilic hydrocarbon core and a reactive functional group imparts distinct physical and chemical properties that make it a valuable building block in medicinal chemistry and materials science. Its derivatives have been investigated for various therapeutic applications, including as inhibitors of soluble epoxide hydrolase. A thorough understanding of its physical properties is crucial for its effective handling, application in synthesis, and for the rational design of new molecules.

This technical guide provides a detailed overview of the key physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates relevant experimental and logical workflows.

Core Physical and Chemical Properties

The physical characteristics of this compound are summarized below. These properties are largely influenced by the sterically demanding and highly symmetric adamantane core.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1][2][3] |

| Molecular Weight | 177.24 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 144-149 °C | [1][5][6] |

| Boiling Point | 247.1 - 309.18 °C (estimated) | [5][6] |

| Density | 1.029 - 1.34 g/cm³ (estimated) | [5][6] |

| Refractive Index | ~1.5302 (estimated) | [6] |

| Solubility | Limited solubility in water; soluble in organic solvents like acetone, dichloromethane, and ethyl acetate. |

Detailed Discussion of Physical Properties

Melting and Boiling Points

This compound is a solid at room temperature, a characteristic that distinguishes it from many lower molecular weight isocyanates. Its relatively high melting point of 144-149°C is a direct consequence of the rigid and symmetrical adamantane cage, which allows for efficient crystal packing and strong intermolecular van der Waals forces. The boiling point is difficult to measure experimentally due to potential decomposition at elevated temperatures. Computationally estimated values range from 247.1°C to 309.18°C at standard pressure, reflecting the significant energy required to overcome the strong intermolecular attractions in the liquid state.[5][6]

Density and Refractive Index

The density of this compound has been reported in a range of 1.0290 to 1.34 g/cm³.[5][6] The higher end of this range is more commonly cited and is attributed to the efficient packing of the adamantane structures in the solid state. The refractive index, a measure of how light propagates through the material, has been estimated to be approximately 1.5302.[6] Direct experimental measurement is challenging due to the solid nature of the compound at room temperature.

Solubility Profile

The solubility of this compound is dictated by its predominantly hydrophobic adamantane core. Consequently, it exhibits limited solubility in water. However, it is readily soluble in a variety of common organic solvents, including acetone, dichloromethane, and ethyl acetate. This solubility profile is a critical consideration for its use in organic synthesis, dictating the choice of reaction solvents and purification methods.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.[7][8][9]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[9] The thermometer is inserted into its designated holder.

-

Approximate Melting Point: A rapid heating rate (e.g., 10-20 °C/min) is initially used to get an approximate melting range.[10]

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated. This time, the heating rate is slowed to about 1-2 °C/min when the temperature is within 15-20 °C of the approximate melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8][9]

Density Determination (Gas Pycnometry)

For a solid powder, gas pycnometry is a suitable method to determine its skeletal density.[11]

Materials:

-

Gas pycnometer

-

Sample of this compound

-

Analytical balance

-

Helium gas

Procedure:

-

Sample Weighing: A precise mass of the this compound sample is determined using an analytical balance.[11]

-

Sample Loading: The weighed sample is placed into the sample chamber of the gas pycnometer.[11]

-

Measurement: The instrument is sealed, and the analysis is initiated. The pycnometer works by pressurizing a reference chamber with helium and then allowing the gas to expand into the sample chamber.[11] By measuring the pressure change, the volume of the solid sample is accurately determined based on Archimedes' principle of fluid displacement.[11][12]

-

Calculation: The density is automatically calculated by the instrument's software by dividing the mass of the sample by its measured volume.[11]

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[1][5][6]

Materials:

-

Test tubes

-

Sample of this compound

-

Various solvents (e.g., water, acetone, dichloromethane, ethyl acetate)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Addition: Approximately 25 mg of this compound is placed into a clean, dry test tube.[5]

-

Solvent Addition: About 0.75 mL of the test solvent is added to the test tube.[5]

-

Mixing: The mixture is vigorously agitated (e.g., by flicking the test tube, using a vortex mixer, or stirring with a glass rod) for approximately 60 seconds.[1]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid has completely disappeared, it is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble, respectively.[1]

-

Repeat: The procedure is repeated for each solvent to be tested.

Visualizations

Experimental Workflow: Melting Point Determination

Caption: A typical experimental workflow for determining the melting point of a solid organic compound.

Logical Relationship: Influence of Adamantane Structure on Physical Properties

Caption: The relationship between the adamantane structure and the resulting physical properties.

Reaction Pathway: Synthesis of a Urea (B33335) Derivative

Caption: A general reaction pathway for the synthesis of urea derivatives.

References

- 1. chem.ws [chem.ws]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. torontech.com [torontech.com]

Technical Guide: Physicochemical Properties and Analysis of 1-Adamantyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 1-Adamantyl isocyanate, a key intermediate in synthetic chemistry and drug discovery. The document outlines its physicochemical properties, a detailed experimental protocol for melting point determination, and its applications.

Core Properties of this compound

This compound is a white, crystalline powder at room temperature.[1] Its rigid, cage-like adamantane (B196018) structure contributes to its high melting point and stability, making it a valuable building block in organic synthesis.[1] The isocyanate functional group is highly reactive towards nucleophiles such as amines and alcohols, a property leveraged in the synthesis of various derivatives.[1]

Quantitative Data: Melting Point

The melting point of this compound has been reported within a consistent range across various chemical suppliers and scientific literature. The slight variations can be attributed to differences in sample purity and the specific methodology used for determination. A summary of the reported melting points is presented below.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 140 - 150 | Smolecule[1], Thermo Scientific |

| Melting Point | 144 - 146 | Sigma-Aldrich, ChemicalBook |

| Melting Point | 145 - 149 | TCI Chemicals |

Experimental Protocol: Capillary Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for organic compounds.[2][3]

Apparatus:

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[6] If necessary, dry the sample in a desiccator over a suitable drying agent.[5]

-

Place a small amount of the crystalline sample into a mortar and gently grind it into a fine powder. This ensures efficient heat transfer and uniform melting.[3][5]

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample.[4] A small amount of solid will enter the tube.

-

To pack the sample into the bottom of the tube, invert the tube and tap it gently on a hard surface.[2][6] For more effective packing, drop the capillary tube, sealed-end down, through a long glass tube held vertically.[4][6]

-

Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the capillary.[2][6] An improperly packed or overly large sample can lead to a broad melting range.[6]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[6][7]

-

For an unknown sample, a preliminary rapid heating (10-20°C per minute) can be performed to determine an approximate melting range. A fresh sample must be used for the accurate determination.[3]

-

For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[2][6]

-

Heat the sample at a controlled, slow rate of 1-2°C per minute as the temperature approaches the expected melting point.[2]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[2]

-

Record the temperature at which the entire solid sample has turned into a clear liquid (complete melting).[2]

-

The recorded melting point should be reported as a range from the onset to the complete melting temperature.[4] For a pure substance, this range is typically narrow (0.5-2°C).[8]

-

Logical Workflow: Application in Synthesis

This compound is a versatile reagent primarily used in the synthesis of urea (B33335) and carbamate (B1207046) derivatives, which have applications in drug development and materials science.[1][9] The adamantane moiety is often incorporated into drug candidates to increase their lipophilicity and metabolic stability.[10] The following diagram illustrates a typical decision-making workflow for its use in a synthetic project.

Caption: Synthetic workflow using this compound.

References

- 1. Buy this compound | 4411-25-0 [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 3. thinksrs.com [thinksrs.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. This compound | 4411-25-0 [chemicalbook.com]

- 10. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

The Solubility Profile of 1-Adamantyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Adamantyl isocyanate in various organic solvents. Due to its rigid, cage-like adamantane (B196018) structure, this compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation.

Qualitative Solubility Data

This compound is a white, crystalline powder. Its bulky, non-polar adamantane core dominates its solubility characteristics, rendering it largely insoluble in water but soluble in a range of common organic solvents.[1] The qualitative solubility in several key solvents is summarized in the table below.

| Solvent | IUPAC Name | Polarity | Solubility |

| Acetone | Propan-2-one | Polar aprotic | Soluble[1][2] |

| Dichloromethane | Dichloromethane | Polar aprotic | Soluble[1] |

| Ethyl Acetate | Ethyl ethanoate | Polar aprotic | Soluble[1] |

| n-Hexane | Hexane | Non-polar | Likely soluble* |

Note: While not explicitly stated in the search results, its non-polar adamantane structure suggests likely solubility in non-polar solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, dichloromethane, ethyl acetate)

-

Scintillation vials or small Erlenmeyer flasks with screw caps (B75204) or stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Add a magnetic stir bar to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry collection vial. The filtration step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Visualized Workflows

The following diagrams illustrate the experimental workflow for solubility determination and a common synthetic application of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity of the Isocyanate Group on Adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isocyanate group attached to an adamantane (B196018) core, a molecule of significant interest in medicinal chemistry and materials science. The unique steric and electronic properties conferred by the bulky, rigid adamantane cage profoundly influence the reactivity of the appended isocyanate functionality. This document details the synthesis of adamantyl isocyanates, explores their characteristic reactions—including nucleophilic additions, cycloadditions, and polymerization—and discusses their applications, particularly in the context of drug development. Experimental protocols for key reactions and quantitative data on reactivity are presented to provide a practical resource for researchers in the field.

Introduction

Adamantane, a rigid, cage-like hydrocarbon, has garnered considerable attention in drug design and materials science due to its unique physicochemical properties.[1] When functionalized with an isocyanate group (-N=C=O), the resulting adamantyl isocyanate serves as a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications.[2][3] The exceptional steric bulk of the adamantyl moiety significantly modulates the electrophilicity and accessibility of the isocyanate carbon, leading to distinct reactivity profiles compared to less hindered aliphatic isocyanates.[4] Understanding the nuances of this reactivity is paramount for the rational design and synthesis of novel adamantane-based compounds.

This guide will delve into the synthesis of 1-adamantyl isocyanate, its primary reaction pathways, and the influence of the adamantyl group on the kinetics and thermodynamics of these transformations.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Curtius rearrangement of adamantane-1-carbonyl azide (B81097). This reaction proceeds through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate, and typically provides high yields of the desired isocyanate.[5][6]

Alternative synthetic routes to adamantyl isocyanates have also been reported, including the reaction of 1-aminoadamantane with phosgene (B1210022) or a phosgene equivalent, though the toxicity of these reagents often makes the Curtius rearrangement a more favorable approach.[7]

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

This protocol is adapted from established literature procedures.[8]

Materials:

-

Adamantane-1-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous hexane (B92381)

Procedure:

-

Formation of Adamantane-1-carbonyl chloride: A mixture of adamantane-1-carboxylic acid and an excess of thionyl chloride is refluxed until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride.

-

Formation of Adamantane-1-carbonyl azide: The crude adamantane-1-carbonyl chloride is dissolved in anhydrous toluene. Sodium azide is added portion-wise with stirring at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the acyl azide.

-

Curtius Rearrangement: The reaction mixture containing the acyl azide is heated to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent such as hexane or by sublimation.

Yields: This one-pot modification of the Curtius reaction can afford this compound in high yields, typically ranging from 83% to 94%.[2]

Reactivity of the Isocyanate Group

The reactivity of the isocyanate group is characterized by the electrophilic nature of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. However, in this compound, the immense steric hindrance imposed by the adamantyl cage significantly influences the accessibility of this electrophilic center, generally leading to slower reaction rates compared to less sterically encumbered aliphatic isocyanates.[4]

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. The reaction with nucleophiles such as amines, alcohols, and thiols leads to the formation of ureas, carbamates, and thiocarbamates, respectively. These reactions are fundamental to the use of this compound in the synthesis of biologically active molecules.

3.1.1. Reaction with Amines to Form Ureas

The reaction of this compound with primary and secondary amines readily forms 1,3-disubstituted ureas. This reaction is of particular importance in medicinal chemistry, as many urea derivatives containing the adamantyl moiety have shown promising biological activities, including as inhibitors of soluble epoxide hydrolase (sEH).[9]

Table 1: Synthesis of 1-Adamantyl-3-aryl Ureas

| Aryl Amine | Yield (%) | Reference |

| Aniline | 25-85 | [10] |

| Halogen-substituted anilines | 29-74 | [10] |

| Sulfonamide-containing anilines | - | [11] |

3.1.2. Experimental Protocol: Synthesis of 1-Adamantyl-3-phenylurea

This protocol is a general procedure for the synthesis of substituted ureas from this compound.[12]

Materials:

-

This compound

-

Aniline

-

Anhydrous diethyl ether

Procedure:

-

To a solution of this compound in anhydrous diethyl ether, triethylamine is added, followed by the addition of aniline.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried to afford the desired 1-((adamantan-1-yl)(phenyl)methyl)-3-phenylurea.

3.1.3. Reaction with Alcohols to Form Carbamates

This compound reacts with alcohols to form carbamates (urethanes). This reaction is often slower than the reaction with amines and may require heating or catalysis. The resulting carbamates can serve as protected amines or as building blocks for more complex molecules.

Table 2: Comparative Reactivity of Isocyanates with Alcohols

| Isocyanate | Relative Reactivity with Alcohols | Notes |

| Aromatic Isocyanates | High | Electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon. |

| Aliphatic Isocyanates (linear) | Moderate | Less reactive than aromatic isocyanates. |

| This compound | Low | Significant steric hindrance from the bulky adamantyl group reduces reactivity. |

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, most notably [2+2] cycloadditions with electron-rich alkenes to form β-lactams and [3+2] cycloadditions with 1,3-dipoles. However, the steric bulk of the adamantyl group is expected to significantly hinder these reactions. While general principles of isocyanate cycloadditions are well-established, specific examples involving this compound are not widely reported in the literature, suggesting that these reactions may require harsh conditions or specialized catalysts to proceed efficiently.[3][13]

Polymerization

Isocyanates can undergo anionic polymerization to form polyisocyanates, which are rigid-rod polymers with helical structures. The polymerization is typically initiated by strong nucleophiles. While the polymerization of various aliphatic and aromatic isocyanates has been studied, the polymerization of this compound is not well-documented. The steric hindrance of the adamantyl group would likely pose a significant challenge to the propagation step of the polymerization.

However, adamantane moieties are often incorporated into polymers to enhance their thermal stability and mechanical properties. This is typically achieved by using adamantane-containing diols or diamines in condensation polymerizations with diisocyanates, or by polymerizing adamantyl-functionalized monomers like adamantyl methacrylates. For instance, adamantane-containing polyurethanes have been synthesized from 1,3-adamantanediol (B44800) and hexamethylene diisocyanate, demonstrating good mechanical properties and shape-memory effects.[2]

Applications in Drug Development

The adamantane cage is a well-recognized pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. The isocyanate group provides a convenient handle to attach this bulky group to various scaffolds. Adamantyl urea derivatives, synthesized from this compound, have been extensively investigated for a range of therapeutic targets.

A prominent example is their application as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. The bulky adamantyl group can effectively occupy a hydrophobic pocket in the active site of the enzyme, leading to potent inhibition.[9] Furthermore, adamantyl-heteroaryl ureas have been explored as anti-tuberculosis agents.[11]

Conclusion